molecular formula C13H16N2O3 B3007785 1-Isopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid CAS No. 1219538-85-8

1-Isopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B3007785
CAS No.: 1219538-85-8
M. Wt: 248.282
InChI Key: YKPGTPDRMJJFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with an isopropyl group, a pyridin-2-yl group, and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a suitable isopropyl-substituted precursor can lead to the formation of the desired pyrrolidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups onto the pyridine or pyrrolidine rings .

Scientific Research Applications

1-Isopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Isopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl and pyridin-2-yl groups, along with the carboxylic acid functionality, contributes to its potential as a versatile scaffold in drug discovery .

Properties

IUPAC Name

5-oxo-1-propan-2-yl-2-pyridin-2-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-8(2)15-11(16)7-9(13(17)18)12(15)10-5-3-4-6-14-10/h3-6,8-9,12H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPGTPDRMJJFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(C(CC1=O)C(=O)O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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